

LGB321: A Potent Pan-PIM Kinase Inhibitor for Hematologic Malignancies

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Compound of Interest					
Compound Name:	LGB321				
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LGB321 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting all three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2] Developed as an ATP-competitive inhibitor, LGB321 has demonstrated significant therapeutic potential in preclinical models of various hematologic cancers, including multiple myeloma (MM), acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and B-cell non-Hodgkin lymphoma (NHL).[1][3] A distinguishing feature of LGB321 is its pronounced activity against PIM2-dependent cell lines, a kinase that has historically been challenging to inhibit effectively within a cellular context.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to LGB321.

Chemical Structure and Properties

LGB321 is chemically identified as N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide.[3][5] Its structure is characterized by a complex arrangement of aromatic and heterocyclic moieties, contributing to its high affinity and selectivity for the PIM kinase family.



Property	Value	Reference
IUPAC Name	N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamidedihydrochloride	[3]
Synonyms	LGB-321, LGB 321	[3]
Molecular Formula	C23H24Cl2F3N5O2	[3][5]
Molecular Weight	530.37 g/mol	[3][5]
CAS Number	1210417-75-6 (free base), 1210416-93-5 (dihydrochloride)	[3]
Solubility	Soluble in DMSO	[5]

Mechanism of Action and Signaling Pathways

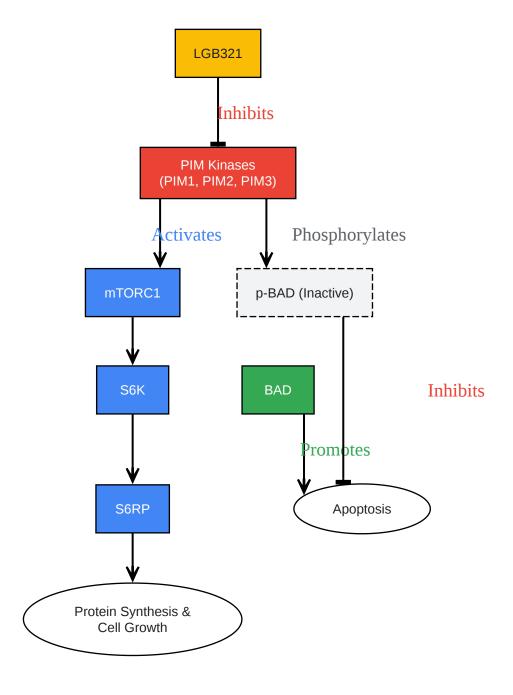
LGB321 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity.[1] PIM kinases are key regulators of several cellular processes critical for cancer cell growth and survival, including cell cycle progression, apoptosis, and protein synthesis.[6]

The primary downstream signaling pathways affected by **LGB321** inhibition of PIM kinases include:

- Inhibition of mTORC1 Signaling: LGB321 has been shown to inhibit the phosphorylation of
 downstream effectors of the mTORC1 complex, such as S6 kinase (S6K) and its substrate,
 the S6 ribosomal protein (S6RP).[1][4] This disruption of the mTORC1 pathway leads to a
 reduction in protein synthesis and cell growth.
- Modulation of Apoptosis via BAD Phosphorylation: PIM kinases phosphorylate the proapoptotic protein BAD at Ser-112, which inhibits its function.[1][4] By inhibiting PIM kinases,
 LGB321 prevents the phosphorylation of BAD, thereby promoting apoptosis in cancer cells.



Below is a diagram illustrating the signaling pathway targeted by **LGB321**.



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Caption: **LGB321** inhibits PIM kinases, leading to reduced mTORC1 signaling and promotion of apoptosis.

Quantitative Data



The potency and selectivity of **LGB321** have been quantified through various biochemical and cellular assays.

Table 1: Biochemical Activity of LGB321

Target	Assay Type	Value	Reference
PIM1	Ki	0.001 nmol/L	[7]
PIM2	Ki	0.002 nmol/L	[7]
PIM3	Ki	0.001 nmol/L	[7]
PIM2	IC50	<0.003 mmol/L	[1]
GSK3b	IC50	4.4 mmol/L	[1]
PKN1	IC50	4.4 mmol/L	[1]
PKA	IC50	6.7 mmol/L	[1]
S6K	IC50	6.8 mmol/L	[1]

Table 2: Cellular Activity of LGB321

Cell Line	Cancer Type	Assay	Value (µM)	Reference
KMS-11.luc	Multiple Myeloma	Proliferation (GI50)	0.08 ± 0.07	[4]
KG-1	Acute Myeloid Leukemia	Proliferation (GI50)	0.08 ± 0.07	[1]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize **LGB321**, based on the referenced literature.

Kinase Inhibition Assays (Biochemical)



- Objective: To determine the inhibitory constant (Ki) and IC50 of LGB321 against PIM kinases and other off-target kinases.
- Methodology:
 - Recombinant human PIM kinases are used.
 - Assays are typically performed in a buffer containing ATP and a specific peptide substrate.
 - LGB321 is serially diluted and incubated with the kinase and substrate.
 - The kinase reaction is initiated by the addition of ATP.
 - The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or radiometric assay.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined from the IC50 and the ATP concentration relative to its Km.

Cell Proliferation Assays

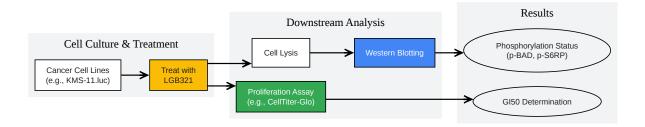
- Objective: To assess the anti-proliferative activity of LGB321 on cancer cell lines.
- Methodology:
 - Hematologic cancer cell lines (e.g., KMS-11.luc, KG-1) are seeded in 96-well plates.
 - Cells are treated with a range of concentrations of LGB321 for a specified period (e.g., 72 hours).
 - Cell viability or proliferation is measured using a commercially available assay, such as
 CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
 - The concentration of LGB321 that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.

Western Blotting for Phosphoprotein Analysis



- Objective: To confirm the mechanism of action of LGB321 by measuring the phosphorylation status of downstream targets.
- Methodology:
 - Cancer cells are treated with various concentrations of LGB321 for a defined time (e.g., 3 hours).
 - Cells are lysed, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-BAD Ser-112, p-S6RP Ser-235/236) and total proteins.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Below is a diagram representing the experimental workflow for target modulation analysis.



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Caption: Workflow for assessing **LGB321**'s effect on cell proliferation and target phosphorylation.

In Vivo Efficacy

LGB321 is orally bioavailable and has demonstrated efficacy in tumor xenograft models.[3] In a KG-1 AML xenograft model, oral administration of **LGB321** led to a dose-dependent inhibition of tumor growth.[1] This anti-tumor activity correlated with the modulation of pharmacodynamic markers, such as the phosphorylation of BAD and S6RP, in the tumor tissue.[1][4] Furthermore, **LGB321** has shown synergistic effects when combined with other anti-cancer agents like cytarabine in AML models.[2]

Conclusion

LGB321 is a highly potent and selective pan-PIM kinase inhibitor with a well-defined mechanism of action. Its ability to effectively inhibit all three PIM isoforms, particularly PIM2, makes it a promising therapeutic candidate for a range of hematologic malignancies. The preclinical data strongly support its continued investigation in clinical settings, both as a single agent and in combination with other therapies. This guide provides core technical information to aid researchers and drug development professionals in further exploring the potential of LGB321.

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